molecular formula C8H8F2O B6327118 2,4-Difluoro-1-(methoxymethyl)benzene CAS No. 1896173-52-6

2,4-Difluoro-1-(methoxymethyl)benzene

Cat. No.: B6327118
CAS No.: 1896173-52-6
M. Wt: 158.14 g/mol
InChI Key: YMUFNRSLTLNGTJ-UHFFFAOYSA-N
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Description

2,4-Difluoro-1-(methoxymethyl)benzene is an organic compound with the molecular formula C₈H₈F₂O and a molecular weight of 158.15 g/mol . It is characterized by the presence of two fluorine atoms and a methoxymethyl group attached to a benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-1-(methoxymethyl)benzene typically involves the reaction of 2,4-difluorobenzyl chloride with methanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the methoxymethyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-1-(methoxymethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Difluoro-1-(methoxymethyl)benzene is utilized in several scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical compounds.

    Biology: Employed in the study of biological pathways and interactions due to its unique chemical properties.

    Medicine: Investigated for potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-1-(methoxymethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and allows it to participate in various chemical reactions. The methoxymethyl group provides additional sites for chemical modification, making it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

    2,4-Difluorobenzyl Alcohol: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

    2,4-Difluoroanisole: Contains a methoxy group directly attached to the benzene ring.

    2,4-Difluorotoluene: Has a methyl group instead of a methoxymethyl group.

Uniqueness: 2,4-Difluoro-1-(methoxymethyl)benzene is unique due to the combination of fluorine atoms and a methoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2,4-difluoro-1-(methoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUFNRSLTLNGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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